molecular formula C8H3BrCl2N2 B1282574 8-Bromo-2,4-dichloroquinazoline CAS No. 331647-05-3

8-Bromo-2,4-dichloroquinazoline

Cat. No. B1282574
M. Wt: 277.93 g/mol
InChI Key: BHXJPWCPEFXWMH-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloroquinazoline is a compound that is structurally related to various quinazoline derivatives which have been extensively studied due to their diverse biological activities. Quinazoline derivatives have been reported to possess antibacterial properties, as well as being potent inhibitors of tyrosine kinase activity, which is significant in the context of cancer research due to the role of tyrosine kinases in cell signaling and proliferation .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available chemicals. For instance, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, a compound similar to 8-Bromo-2,4-dichloroquinazoline, was achieved through an efficient process, indicating the potential for analogous methods to be applied to the synthesis of 8-Bromo-2,4-dichloroquinazoline . Additionally, the synthesis of other brominated quinazoline derivatives, such as 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, involves the use of N-bromosuccinimide and benzoyl peroxide, suggesting that similar reagents could be used in the synthesis of 8-Bromo-2,4-dichloroquinazoline .

Molecular Structure Analysis

Quinazoline derivatives often crystallize in various crystal systems, and their molecular structures can be determined by single crystal X-ray diffraction methods. For example, the crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, was found to crystallize in the triclinic system with specific unit cell parameters . This suggests that 8-Bromo-2,4-dichloroquinazoline may also exhibit a well-defined crystalline structure, which could be analyzed similarly.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was shown to react with water, alcohols, ammonia, and amines to yield different substituted quinazoline diones . This indicates that 8-Bromo-2,4-dichloroquinazoline could also participate in nucleophilic substitution reactions, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by the nature and position of substituents on the quinazoline ring. For example, the presence of bromine and chlorine atoms can affect the vibrational frequencies, as observed in comparative vibrational spectroscopic studies of dibromo and dichloro derivatives of 8-hydroxyquinazoline10. Additionally, the electronic properties such as HOMO-LUMO gaps can provide insights into the reactivity and stability of these compounds10. These analyses are crucial for understanding the behavior of 8-Bromo-2,4-dichloroquinazoline in various chemical environments and for predicting its potential interactions with biological targets.

Scientific Research Applications

Application in Metal-Catalyzed Cross-Coupling Reactions

  • Summary of the Application: 8-Bromo-2,4-dichloroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
  • Methods of Application or Experimental Procedures: The compound is used in reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials . For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .
  • Results or Outcomes: The resulting compounds have shown potential applications in pharmaceuticals, with some derivatives found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Application in Microwave-Assisted Consecutive Bis-SNAr/Bis-Suzuki Cross-Coupling Reaction

  • Summary of the Application: 8-Bromo-2,4-dichloroquinazoline is used in a microwave-assisted consecutive bis-SNAr/bis-Suzuki cross-coupling reaction . This method involves initial amination of 6,8-dibromo-2,4-dichloroquinazoline to afford 6,8-dibromo-N2,N4-bis(3-chlorophenyl) quinazoline-2,4-diamine, which upon cross-coupling with arylboronic acids yields the corresponding 2,4,6,8-tetrasubstituted derivatives .
  • Methods of Application or Experimental Procedures: The reaction is carried out under microwave irradiation, which accelerates the reaction and improves the yield . The initial amination step is followed by a Suzuki cross-coupling reaction with arylboronic acids .
  • Results or Outcomes: The resulting 2,4,6,8-tetrasubstituted quinazoline derivatives could have potential applications in various fields, although specific results or outcomes were not mentioned in the source .

Application in Proteomics Research

  • Summary of the Application: 8-Bromo-2,4-dichloroquinazoline is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental setups within this field.

Safety And Hazards

The safety information for 8-Bromo-2,4-dichloroquinazoline indicates that it may be harmful if inhaled, in contact with skin, or if swallowed . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

8-bromo-2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXJPWCPEFXWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549436
Record name 8-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,4-dichloroquinazoline

CAS RN

331647-05-3
Record name 8-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HL Wang, KL Andrews, SK Booker… - Journal of Medicinal …, 2019 - ACS Publications
Pim kinases are a family of constitutively active serine/threonine kinases that are partially redundant and regulate multiple pathways important for cell growth and survival. In human …
Number of citations: 25 pubs.acs.org
AR Hernandez - 2012 - search.proquest.com
This thesis project describes the synthesis and use of size-expanded ribonucleic acids (xRNAs) as unnatural components in small interfering RNAs (siRNAs), which serve as a novel set …
Number of citations: 0 search.proquest.com

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